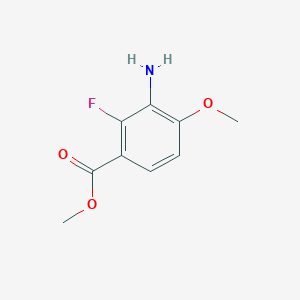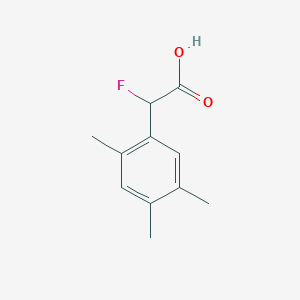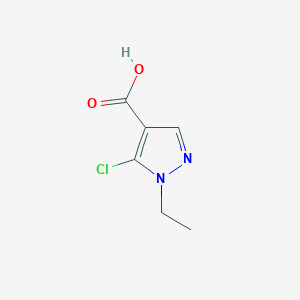
5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one is an organic compound with a unique structure that includes a bromine atom, a methoxyethyl group, and a dihydropyrimidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one typically involves the bromination of a suitable pyrimidinone precursor followed by the introduction of the methoxyethyl group. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination. The methoxyethyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent like 2-methoxyethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation can produce a corresponding sulfoxide or sulfone.
Aplicaciones Científicas De Investigación
5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyethyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-(2-methoxyethoxy)pyrimidine
- 5-Bromo-2-methoxypyridine
- 5-Bromo-2-iodopyridine
Uniqueness
5-Bromo-2-(2-methoxyethyl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it offers a balance of stability and reactivity that makes it suitable for a wide range of applications in research and industry.
Propiedades
Fórmula molecular |
C7H9BrN2O2 |
|---|---|
Peso molecular |
233.06 g/mol |
Nombre IUPAC |
5-bromo-2-(2-methoxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9BrN2O2/c1-12-3-2-6-9-4-5(8)7(11)10-6/h4H,2-3H2,1H3,(H,9,10,11) |
Clave InChI |
NORYPJQXKDWISJ-UHFFFAOYSA-N |
SMILES canónico |
COCCC1=NC=C(C(=O)N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B13077496.png)

![1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13077498.png)






![2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13077538.png)

![1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13077544.png)


